4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid

Chemical Biology High-Throughput Screening (HTS) Target Identification

4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid (CAS 301860-84-4) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine class, a recognized pharmacophore in medicinal chemistry. The compound features a heterocyclic core linked via a methyleneoxy bridge to a para-benzoic acid moiety, resulting in a molecular formula of C15H12N2O3 and a molecular weight of 268.27 g/mol.

Molecular Formula C15H12N2O3
Molecular Weight 268.272
CAS No. 301860-84-4
Cat. No. B2452712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid
CAS301860-84-4
Molecular FormulaC15H12N2O3
Molecular Weight268.272
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C15H12N2O3/c18-15(19)11-4-6-13(7-5-11)20-10-12-9-17-8-2-1-3-14(17)16-12/h1-9H,10H2,(H,18,19)
InChIKeyKUKPPSPGBJACEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid: A Strategic Heterocyclic Carboxylic Acid Building Block


4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid (CAS 301860-84-4) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine class, a recognized pharmacophore in medicinal chemistry [1]. The compound features a heterocyclic core linked via a methyleneoxy bridge to a para-benzoic acid moiety, resulting in a molecular formula of C15H12N2O3 and a molecular weight of 268.27 g/mol [2]. Its commercial availability as a pre-functionalized carboxylic acid, typically at 95% purity, makes it a valuable intermediate for the rapid generation of compound libraries .

Why Positional Isomers of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic Acid Cannot Be Interchanged


The simple interchange of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid with its 2- or 3-substituted positional isomers is not scientifically valid. The structural position of the benzoic acid substituent fundamentally alters molecular recognition, target engagement, and the geometry of the resulting conjugates. For example, the 2-substituted isomer is specifically claimed as an inhibitor of NHR2 tetramerization [1], whereas high-throughput screening (HTS) profile data for the 4-substituted compound indicates a divergent target engagement profile, including potential interactions with G-protein coupled receptors and deubiquitinases . Substituting an isomer without re-validation risks a complete loss of biological activity and introduces uncharacterized off-target effects, making precise reagent identity critical for reproducible research.

Quantitative Differentiation: 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid vs. Closest Analogs


Divergent Target Engagement vs. 2-Substituted Isomer Revealed by Patent and HTS Profiling

The 2-substituted positional isomer (CAS 872103-74-7) is a known inhibitor of the NHR2/RUNX1/ETO tetramerization complex based on patent claims [1], whereas the 4-substituted target compound (CAS 301860-84-4) has been profiled in multiple high-throughput screening campaigns revealing activity against an array of distinct biological targets, including the regulator of G-protein signaling 4 (RGS4), the mu-type opioid receptor (OPRM1), ADAM17, and several deubiquitinases (USP8, USP17, USP7) . No significant overlap in reported primary targets exists between the two isomers.

Chemical Biology High-Throughput Screening (HTS) Target Identification

Molecular Geometry and Pharmacophore Conformation: 4-Position as a Linear Vector Extender

The target compound's para-substitution pattern on the benzoic acid ring provides a linear extension vector from the imidazo[1,2-a]pyridine core, making it particularly suitable as a linker-compatible building block in fragment-based drug discovery. This contrasts with the ortho-substituted 2-isomer, which introduces a 60° kink, and the meta-substituted 3-isomer, which provides a 120° angular vector. As a result, the 4-isomer is uniquely suited to occupy the para-orientation chemical space, a common requirement for accessing shallow protein binding clefts and ATP-binding pockets [1].

Fragment-Based Drug Discovery Medicinal Chemistry Structure-Activity Relationship (SAR)

Commercial Availability and Purity Reproducibility vs. Isomer Analogs

A comparison of commercial supplier listings indicates that 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid (CAS 301860-84-4) is more widely stocked and available in consistent high purity (>95%) from major vendors such as AKSci and Leyan, as compared to its 2- and 3-substituted isomers . The 2-isomer (CAS 872103-74-7) and 3-isomer (CAS 872108-08-2) are often listed at higher cost or are listed as discontinued by some suppliers, indicating lower market volume and potentially longer lead times for sourcing.

Chemical Procurement Building Blocks

Validated Research Application Scenarios for 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid


Fragment-Based Drug Discovery (FBDD) Library Synthesis

The availability of the target compound (>95% purity) in a linear, para-orientation geometry makes it an ideal pre-functionalized fragment for the rapid synthesis of compound libraries targeting ATP-binding pockets or shallow protein clefts (Evidence Item 2). Its widespread commercial availability ensures researchers can scale their library synthesis without interruption (Evidence Item 3).

Isomer-Specific Chemical Biology Probe Development

Leveraging the divergent target profile of the 4-isomer compared to the 2-isomer (which is a known NHR2 inhibitor), researchers can develop isomer-specific chemical biology probes. By conjugating the acid handle to affinity tags or fluorophores, one can map the distinct interactomes of each isomer to validate target engagement (Evidence Item 1).

Selective Medicinal Chemistry Scaffold for Anti-inflammatory and Oncology Targets

Given that the imidazo[1,2-a]pyridine class is known for inhibiting COX enzymes and kinases like IRAK-4 and FLT3, the target compound can serve as a validated starting scaffold. Its 4-substituted benzoic acid is well-placed for amide bond formation, allowing for facile derivatization into focused libraries for SAR studies against these proven therapeutic targets (Evidence Item 1).

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